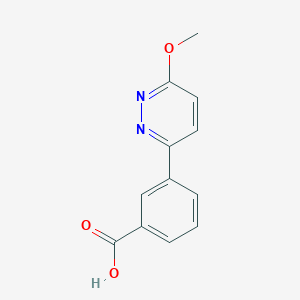

3-(6-Methoxypyridazin-3-yl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(6-methoxypyridazin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-11-6-5-10(13-14-11)8-3-2-4-9(7-8)12(15)16/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZSHMXZQBOSJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(6-Methoxypyridazin-3-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 3-(6-methoxypyridazin-3-yl)benzoic acid, a key building block in pharmaceutical research and development. The synthesis involves a two-step process commencing with the commercially available starting material, 3,6-dichloropyridazine. The pathway includes a nucleophilic aromatic substitution followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

This document details the experimental protocols for each step, presents quantitative data in a clear tabular format, and includes a visual representation of the synthesis pathway to facilitate understanding and replication in a laboratory setting.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the selective mono-methoxylation of 3,6-dichloropyridazine to yield the intermediate, 3-chloro-6-methoxypyridazine. The subsequent step employs a Suzuki-Miyaura cross-coupling reaction to introduce the 3-carboxyphenyl group at the 3-position of the pyridazine ring, affording the final product.

Experimental Protocols

Step 1: Synthesis of 3-Chloro-6-methoxypyridazine

The initial step of the synthesis involves the nucleophilic aromatic substitution of one chlorine atom in 3,6-dichloropyridazine with a methoxy group. This reaction is typically carried out using sodium methoxide in methanol. The presence of two adjacent nitrogen atoms in the pyridazine ring activates the carbon atoms towards nucleophilic attack[1].

General Procedure:

To a solution of 3,6-dichloropyridazine in methanol, a solution of sodium methoxide in methanol is added. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product. Purification is typically achieved by column chromatography on silica gel.

| Parameter | Value/Condition | Reference |

| Starting Material | 3,6-Dichloropyridazine | [1] |

| Reagent | Sodium methoxide | [1] |

| Solvent | Methanol | [1] |

| Reaction Temperature | Reflux | N/A |

| Reaction Time | Monitored by TLC | N/A |

| Work-up | Aqueous work-up and extraction | N/A |

| Purification | Column chromatography | N/A |

Step 2: Synthesis of this compound

The second and final step is a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple the 3-chloro-6-methoxypyridazine intermediate with (3-carboxyphenyl)boronic acid.

General Procedure:

A reaction vessel is charged with 3-chloro-6-methoxypyridazine, (3-carboxyphenyl)boronic acid, a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Na₂CO₃). A suitable solvent system, such as a mixture of 1,4-dioxane and water, is added, and the mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon). The reaction is then heated to a specified temperature and stirred for the required duration. After cooling to room temperature, the reaction mixture is diluted with water and acidified with an acid like HCl. The resulting precipitate is collected by filtration, washed with water, and dried to yield the final product, this compound. Further purification can be performed by recrystallization if necessary.

| Parameter | Value/Condition | Reference |

| Starting Material | 3-Chloro-6-methoxypyridazine | N/A |

| Reagent | (3-Carboxyphenyl)boronic acid | N/A |

| Catalyst | Palladium(0) or Palladium(II) complex | N/A |

| Base | Inorganic base (e.g., K₂CO₃, Na₂CO₃) | N/A |

| Solvent | Dioxane/Water or similar | N/A |

| Reaction Temperature | 80-100 °C | N/A |

| Reaction Time | Monitored by TLC/LC-MS | N/A |

| Work-up | Acidification and filtration | N/A |

| Purification | Recrystallization | N/A |

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | 65-69 | White to off-white solid |

| 3-Chloro-6-methoxypyridazine | C₅H₅ClN₂O | 144.56 | 84-85 | White to off-white solid |

| This compound | C₁₂H₁₀N₂O₃ | 230.22 | N/A | N/A |

Table 2: Reaction Yields and Purity

| Reaction Step | Product | Typical Yield (%) | Purity (%) |

| Step 1: Methoxylation | 3-Chloro-6-methoxypyridazine | N/A | >95 (by NMR) |

| Step 2: Suzuki Coupling | This compound | N/A | >98 (by HPLC) |

Note: Specific yields are highly dependent on reaction scale and optimization. The values provided are indicative based on related literature.

Conclusion

The described two-step synthesis pathway offers a reliable and efficient method for the preparation of this compound. The starting materials are readily available, and the reactions involved are well-established in organic synthesis. This guide provides the necessary foundational information for researchers to successfully synthesize this important building block for various applications in drug discovery and development. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(6-Methoxypyridazin-3-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(6-Methoxypyridazin-3-yl)benzoic acid is a heterocyclic carboxylic acid of interest in medicinal chemistry and drug discovery. Its structural motifs, a pyridazine ring coupled with a benzoic acid moiety, suggest its potential as a scaffold for the development of novel therapeutic agents. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers unique physicochemical characteristics, including a high dipole moment and the ability to participate in hydrogen bonding, which can be advantageous in drug design. This technical guide provides a summary of the predicted core physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and illustrates the critical role of these properties in the drug development process.

Core Physicochemical Properties

Due to the limited availability of experimental data in public literature, the following table summarizes the predicted physicochemical properties for this compound. These values were obtained from computational models and should be considered as estimates.

| Property | Predicted Value | Data Source |

| Molecular Weight | 230.22 g/mol | Calculated |

| Melting Point (°C) | Not available | - |

| Boiling Point (°C) | 497.3 ± 40.0 | Predicted for 4-(6-Methoxypyridazin-3-yl)benzoic acid |

| pKa (acidic) | 3.0 ± 0.10 | Predicted for 4-(6-Methoxypyridazin-3-yl)benzoic acid |

| LogP (Octanol-Water Partition Coefficient) | 1.85 | SwissADME Prediction |

| Aqueous Solubility (LogS) | -3.21 | SwissADME Prediction (ESOL) |

The Role of Physicochemical Properties in Drug Development

The physicochemical properties of a drug candidate are fundamental to its ultimate success as a therapeutic agent. They govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, and also influence its interaction with the biological target. Understanding and optimizing these properties is a critical aspect of modern drug discovery.

Caption: Relationship between key physicochemical properties and ADME profile.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental methodologies for determining the core physicochemical properties of organic acids like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity and identity.

Protocol: Capillary Melting Point Method

-

Sample Preparation: Finely powder a small amount of the crystalline compound.

-

Capillary Tube Loading: Introduce the powdered sample into a capillary tube, ensuring it is packed to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2).

-

Reporting: The melting point is reported as the range T1-T2.

Caption: Standard workflow for capillary melting point determination.

Acid Dissociation Constant (pKa) Determination

The pKa value indicates the strength of an acid in a solution and is critical for predicting its behavior in biological systems at different pH values.

Protocol: Potentiometric Titration

-

Solution Preparation: Prepare a standard solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Lipophilicity (LogP) Determination

LogP, the logarithm of the partition coefficient between octanol and water, is a key measure of a compound's lipophilicity.

Protocol: Shake-Flask Method

-

Phase Preparation: Saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in one of the phases (typically the one in which it is more soluble). Add a known volume of the other phase.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for partitioning equilibrium to be reached.

-

Phase Separation: Separate the two phases by centrifugation.

-

Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Aqueous Solubility Determination

Aqueous solubility is a critical factor for oral bioavailability and formulation development.

Protocol: Shake-Flask Method

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer at a specific pH.

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by filtration or centrifugation.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV).

-

Reporting: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Caption: The balance between lipophilicity and hydrophilicity for optimal drug absorption.

Conclusion

An In-depth Technical Guide to 3-(6-Methoxypyridazin-3-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(6-methoxypyridazin-3-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identifiers, a proposed synthetic pathway, and its significant role as a key structural motif in the development of Gonadotropin-Releasing Hormone (GnRH) receptor antagonists. A detailed visualization of the GnRH receptor signaling pathway is provided to illustrate the biological context and mechanism of action for compounds containing this moiety.

Chemical Identifiers and Properties

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1235441-37-8[1][2] |

| Molecular Formula | C₁₂H₁₀N₂O₃ |

| Molecular Weight | 230.22 g/mol |

| Synonyms | Benzoic acid, 3-(6-methoxy-3-pyridazinyl)- |

Synthetic Methodologies

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on the synthesis of structurally related pyridazine derivatives, a plausible and efficient synthetic route would involve a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile method is widely used for the formation of carbon-carbon bonds between aromatic systems.[3][4][5][6]

Proposed Experimental Workflow: Suzuki-Miyaura Coupling

The proposed synthesis would involve the coupling of a boronic acid or boronate ester derivative of benzoic acid with a halogenated 6-methoxypyridazine.

A typical experimental protocol would involve the following steps:

-

Reactant Preparation: A reaction vessel is charged with 3-bromo-6-methoxypyridazine, 3-(boronophenyl)benzoic acid, a palladium catalyst (such as Tetrakis(triphenylphosphine)palladium(0)), and a base (like sodium carbonate or potassium carbonate).

-

Solvent Addition: A suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water, is added to the reaction vessel.

-

Reaction Execution: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted using an appropriate organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using techniques such as recrystallization or column chromatography to yield pure this compound.

Biological Significance and Signaling Pathways

The 3-(6-methoxypyridazin-3-yl) moiety is a crucial pharmacophore in the development of non-peptide antagonists for the Gonadotropin-Releasing Hormone (GnRH) receptor. A notable example is Relugolix (TAK-385), an orally active GnRH receptor antagonist where this chemical group is a key component for its high antagonistic activity.[7] GnRH receptor antagonists are vital in the treatment of hormone-dependent diseases such as uterine fibroids, endometriosis, and prostate cancer.

The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon binding to GnRH, activates multiple intracellular signaling cascades, primarily through the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then propagate the signal through various downstream effectors.

Description of the GnRH Signaling Pathway:

-

Ligand Binding: Gonadotropin-Releasing Hormone (GnRH) binds to its receptor (GnRHR) on the surface of pituitary gonadotrope cells.[8][9][10]

-

G-Protein Activation: This binding activates the associated Gαq/11 protein.[10][11]

-

PLC Activation: The activated Gαq/11 stimulates Phospholipase C (PLC).[8][10]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[8][10][11]

-

Calcium Mobilization: IP₃ diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[8][10][11]

-

PKC Activation: The increase in intracellular Ca²⁺ along with DAG activates Protein Kinase C (PKC).[8][10]

-

MAPK Cascade: PKC, in turn, activates the Mitogen-Activated Protein Kinase (MAPK) cascade, which includes kinases such as ERK, JNK, and p38.[10][11][12]

-

Gene Transcription: The activated MAPKs translocate to the nucleus and phosphorylate transcription factors (e.g., c-Fos, c-Jun), which then regulate the expression of gonadotropin genes, leading to the synthesis and secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[11][12]

By antagonizing the GnRH receptor, compounds like Relugolix, which contain the this compound scaffold, block this entire downstream signaling cascade, thereby reducing the production of LH and FSH and subsequently suppressing sex hormone levels.

Conclusion

This compound is a compound of significant interest due to its integral role in the structure of potent GnRH receptor antagonists. While specific experimental data for this compound is limited in the public domain, its synthesis can be reasonably proposed via a Suzuki-Miyaura coupling. The detailed understanding of the GnRH receptor signaling pathway provides a clear rationale for the therapeutic application of molecules containing this chemical entity in treating hormone-dependent diseases. Further research into the synthesis and biological evaluation of this and related compounds is warranted to explore their full therapeutic potential.

References

- 1. This compound | 1235441-37-8 | Benchchem [benchchem.com]

- 2. howeipharm.com [howeipharm.com]

- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Discovery of 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea (TAK-385) as a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reproduction - GnRH signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 9. researchgate.net [researchgate.net]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. KEGG PATHWAY: map04912 [genome.jp]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: Solubility and Stability of 3-(6-Methoxypyridazin-3-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the methodologies required to characterize the aqueous solubility and chemical stability of the novel compound, 3-(6-methoxypyridazin-3-yl)benzoic acid. As a crucial component in early-stage drug development, a thorough understanding of these physicochemical properties is paramount for predicting a compound's behavior in biological systems and for developing robust formulations. This document outlines detailed experimental protocols for determining kinetic and thermodynamic solubility, as well as for conducting forced degradation studies to identify potential degradation pathways and establish the intrinsic stability of the molecule. The presented methodologies are based on standard industry practices and regulatory guidelines.

Physicochemical Properties

While specific experimental data for this compound is not publicly available, compounds containing a pyridazine ring are generally noted for their solubility in water and various organic solvents, a characteristic attributed to the polar nature of the pyridazine moiety.[1] The benzoic acid group suggests that the compound's solubility will be pH-dependent.

Solubility Data

The following tables represent how experimentally determined solubility data for this compound should be structured for clear interpretation and comparison.

Table 1: Kinetic Aqueous Solubility of this compound

| pH | Method | Mean Solubility (µM) | Standard Deviation (µM) |

| 5.0 | Laser Nephelometry | Data Placeholder | Data Placeholder |

| 6.8 | Laser Nephelometry | Data Placeholder | Data Placeholder |

| 7.4 | Laser Nephelometry | Data Placeholder | Data Placeholder |

Table 2: Thermodynamic Aqueous Solubility of this compound

| pH | Method | Mean Solubility (µg/mL) | Standard Deviation (µg/mL) |

| 2.0 | Shake-Flask (HPLC-UV) | Data Placeholder | Data Placeholder |

| 7.4 | Shake-Flask (HPLC-UV) | Data Placeholder | Data Placeholder |

| 10.0 | Shake-Flask (HPLC-UV) | Data Placeholder | Data Placeholder |

Table 3: Solubility in Organic Solvents

| Solvent | Method | Mean Solubility (mg/mL) | Standard Deviation (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Shake-Flask (HPLC-UV) | Data Placeholder | Data Placeholder |

| Ethanol | Shake-Flask (HPLC-UV) | Data Placeholder | Data Placeholder |

| Acetonitrile | Shake-Flask (HPLC-UV) | Data Placeholder | Data Placeholder |

| Polyethylene Glycol 400 (PEG 400) | Shake-Flask (HPLC-UV) | Data Placeholder | Data Placeholder |

Stability Data

Forced degradation studies are critical for understanding the chemical stability of a drug substance. The results are typically presented as the percentage of degradation observed under various stress conditions.

Table 4: Summary of Forced Degradation Studies for this compound

| Stress Condition | Duration | % Degradation of Parent Compound | Major Degradants Formed (by HPLC peak area %) |

| 0.1 M HCl (Acid Hydrolysis) | 72 hours | Data Placeholder | Data Placeholder |

| 0.1 M NaOH (Base Hydrolysis) | 24 hours | Data Placeholder | Data Placeholder |

| 3% H₂O₂ (Oxidative) | 48 hours | Data Placeholder | Data Placeholder |

| 60°C (Thermal) | 7 days | Data Placeholder | Data Placeholder |

| ICH Q1B Photostability (Solid State) | 1.2 million lux hours | Data Placeholder | Data Placeholder |

| ICH Q1B Photostability (In Solution) | 200 watt hours/m² | Data Placeholder | Data Placeholder |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Aqueous Solubility Determination

This high-throughput method is ideal for early-stage drug discovery.[2][3]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition to Buffer: Transfer a small aliquot of each DMSO solution to a corresponding well in a clear-bottom 96-well plate containing the desired aqueous buffer (e.g., pH 5.0, 6.8, 7.4). The final DMSO concentration should be kept constant, typically ≤1%.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours, to allow for precipitation.

-

Measurement: Measure the turbidity of each well using a laser nephelometer.

-

Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed, indicating the formation of a precipitate.

Considered the "gold standard," this method measures the equilibrium solubility of the compound.[4]

-

Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 2.0, 7.4, 10.0) or organic solvents.

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand, then centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method.

-

Calculation: The thermodynamic solubility is calculated from the concentration of the compound in the saturated solution.

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify likely degradation products and establish degradation pathways.[5] A target degradation of 5-20% is generally considered optimal to avoid the formation of secondary degradants.[6]

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the appropriate stress medium.

-

Stress Application: Expose the samples to the conditions outlined below.

-

Time Points: Withdraw aliquots at various time points.

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation.

-

Analysis: Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.

-

Acid Hydrolysis: Treat the drug solution with 0.1 M HCl. If no degradation is observed at room temperature, the study can be conducted at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of the drug to elevated temperatures (e.g., 60°C) in a stability chamber.

-

Photostability: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as specified in ICH Q1B guidelines.[6]

A validated, stability-indicating HPLC method is essential for forced degradation studies. The method must be able to separate the intact parent drug from all process-related impurities and degradation products.[7][8][9]

-

Column: A C18 column is commonly used for small molecule analysis.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation.

-

Detection: UV detection at a wavelength where the parent compound and all potential degradants have significant absorbance.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the peak purity analysis of the parent compound in stressed samples.

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: Overall workflow for solubility and stability assessment.

Logical Flow for Forced Degradation Study

Caption: Logical flow of a forced degradation experiment.

Conclusion

This guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data essential for informed decision-making in the drug development process, from lead optimization to formulation design. While specific data for the target compound is not yet available, the outlined methodologies provide the necessary tools for any research scientist to perform a thorough physicochemical characterization.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Aqueous Solubility Assay - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. ijpsr.com [ijpsr.com]

- 9. openaccessjournals.com [openaccessjournals.com]

The Pharmacological Potential of Pyridazine Benzoic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The presence of two adjacent nitrogen atoms in the six-membered ring endows the pyridazine nucleus with unique physicochemical properties, making it a privileged scaffold in drug design. When functionalized with a benzoic acid moiety, these derivatives exhibit a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known biological activities of pyridazine benzoic acid derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The information is presented with detailed experimental protocols and quantitative data to aid researchers in their drug discovery and development endeavors.

Anticancer Activity

Pyridazine benzoic acid derivatives have emerged as a promising class of compounds with potent anticancer activities. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often with high efficacy.

Quantitative Anticancer Activity Data

A number of pyridazine benzoic acid derivatives have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The following table summarizes the growth inhibitory effects of selected compounds.

| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |

| 2h | Leukemia (SR) | GI₅₀ | < 0.1 µM | |

| Non-Small Cell Lung (NCI-H522) | GI₅₀ | < 0.1 µM | ||

| Leukemia (CCRF-CEM, HL-60(TB), K-562, MOLT-4, RPMI-8226) | GI₅₀ | < 1.0 µM | ||

| Non-Small Cell Lung (NCI-H460) | GI₅₀ | < 1.0 µM | ||

| Colon (HCT-116, HCT-15, HT29, KM12, SW-620) | GI₅₀ | < 1.0 µM | ||

| CNS (SF-295) | GI₅₀ | < 1.0 µM | ||

| Melanoma (MALME-3M, M14, MDA-MB-435, SK-MEL-5) | GI₅₀ | < 1.0 µM | ||

| Ovarian (OVCAR-3, NCI/ADR-RES) | GI₅₀ | < 1.0 µM | ||

| Breast (MCF7) | GI₅₀ | < 1.0 µM | ||

| 6a, 6h | KB, HepG2, Lu1, MCF7 | - | Good Cytotoxic Activities | [1] |

| 10l | A549/ATCC | GI₅₀ | 1.66 - 100 µM | [2] |

| 17a | Multiple Cell Lines | GI₅₀ | 1.66 - 100 µM | [2] |

GI₅₀: Concentration required to inhibit cell growth by 50%.

Potential Signaling Pathway: VEGFR-2 Inhibition

Several pyridazinone-based compounds have been investigated for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[3][4][5] The binding of VEGF to its receptor, VEGFR-2, triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Inhibition of this pathway is a well-established strategy in cancer therapy.

References

- 1. NF-kB pathway: Significance and symbolism [wisdomlib.org]

- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to 3-(6-Methoxypyridazin-3-yl)benzoic Acid: Discovery, Synthesis, and Therapeutic Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(6-methoxypyridazin-3-yl)benzoic acid, a pivotal chemical intermediate in modern medicinal chemistry. While not a therapeutic agent in itself, its discovery is intrinsically linked to the development of potent antagonists for the gonadotropin-releasing hormone (GnRH) receptor. This document details the history, synthesis, and critical role of this compound in the creation of advanced pharmaceuticals, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and chemical workflows.

Discovery and Historical Context

The discovery of this compound is not marked by a singular event but rather by its emergence as a crucial structural motif during the optimization of non-peptide antagonists for the gonadotropin-releasing hormone (GnRH) receptor. Its significance is highlighted in the development of Relugolix (also known as TAK-385), an orally active GnRH receptor antagonist.[1][2] The 6-methoxypyridazin-3-yl moiety was identified as a key pharmacophore, leading to the synthesis of this compound as a vital building block.[3]

The development of oral GnRH antagonists like Relugolix represents a significant advancement in the treatment of hormone-dependent conditions such as prostate cancer, uterine fibroids, and endometriosis.[1][2][4] The pyridazine-containing benzoic acid scaffold has proven to be a rich area for drug discovery, with potential applications extending to oncology and infectious diseases.

Synthesis and Chemical Transformations

The preparation of this compound and its analogs leverages well-established methodologies in heterocyclic and aromatic chemistry. A common synthetic strategy begins with 3,6-dichloropyridazine, exploiting the susceptibility of the pyridazine ring to nucleophilic substitution.

General Synthesis Workflow

The synthesis can be logically broken down into two main stages: the formation of the methoxypyridazine core and the subsequent coupling to the benzoic acid moiety.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in the context of Relugolix's chemical development.

Step 1: Synthesis of 3-Chloro-6-methoxypyridazine

This step involves a nucleophilic aromatic substitution reaction.

-

Reactants: 3,6-dichloropyridazine, Sodium methoxide.

-

Solvent: Methanol.

-

Procedure: 3,6-dichloropyridazine is treated with a solution of sodium methoxide in methanol. The reaction mixture is typically stirred at a controlled temperature until the starting material is consumed (monitored by TLC or LC-MS). The product, 3-chloro-6-methoxypyridazine, is then isolated by evaporating the solvent and partitioning the residue between water and an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to yield the product.

Step 2: Synthesis of Methyl 3-(6-methoxypyridazin-3-yl)benzoate

This step commonly employs a palladium-catalyzed Suzuki cross-coupling reaction.

-

Reactants: 3-Chloro-6-methoxypyridazine, 3-(Methoxycarbonyl)phenylboronic acid.

-

Catalyst: A palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf).

-

Base: An inorganic base like sodium carbonate or potassium carbonate.

-

Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water.

-

Procedure: 3-Chloro-6-methoxypyridazine and 3-(methoxycarbonyl)phenylboronic acid are dissolved in the solvent system. The palladium catalyst and base are added, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. After completion, the reaction is cooled, and the product is extracted into an organic solvent. The crude product is then purified, typically by column chromatography.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester.

-

Reactants: Methyl 3-(6-methoxypyridazin-3-yl)benzoate.

-

Reagents: An aqueous base such as sodium hydroxide or lithium hydroxide.

-

Solvent: A mixture of an organic solvent like tetrahydrofuran (THF) or methanol and water.

-

Procedure: The ester is dissolved in the solvent mixture, and the aqueous base is added. The reaction is stirred at room temperature or slightly elevated temperature until the hydrolysis is complete. The reaction mixture is then acidified with an acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried.

Quantitative Data: Synthesis Yields

The following table summarizes representative yields for the synthesis of a related intermediate, providing an indication of the efficiency of these chemical transformations.

| Step | Product | Yield (%) |

| Reduction of nitroarene to aniline intermediate for Relugolix | Aniline derivative (347 in a reported synthesis) | 96% |

| Cyclization and subsequent reaction to form a thymine derivative | Thymine derivative (350 in a reported synthesis) | 44% |

| Hydrolysis of an ester to a carboxylic acid (in a related synthesis) | Compound D (a carboxylic acid intermediate) | 81% |

Data synthesized from patent literature describing the synthesis of Relugolix and its intermediates.[3][5]

Role in Drug Development: The GnRH Receptor Antagonist Pathway

This compound is a cornerstone for the synthesis of Relugolix, which functions by antagonizing the GnRH receptor. Understanding this pathway is crucial to appreciating the significance of this chemical scaffold.

The Hypothalamic-Pituitary-Gonadal Axis and GnRH Signaling

The hypothalamic-pituitary-gonadal (HPG) axis is a key regulatory system for reproduction and sex hormone production.[4]

-

Hypothalamus: Secretes Gonadotropin-Releasing Hormone (GnRH).

-

Pituitary Gland: GnRH binds to its receptors on the anterior pituitary, stimulating the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][6]

-

Gonads (Testes/Ovaries): LH and FSH act on the gonads to stimulate the production of sex hormones (testosterone in males, estrogen and progesterone in females).[1]

Relugolix, containing the 3-(6-methoxypyridazin-3-yl) moiety, competitively binds to GnRH receptors in the pituitary gland, blocking the action of endogenous GnRH.[1][6] This leads to a rapid reduction in LH and FSH secretion, and consequently, a suppression of sex hormone production.[1][2]

References

- 1. What is the mechanism of Relugolix? [synapse.patsnap.com]

- 2. biomedres.us [biomedres.us]

- 3. How to synthesis Relugolix?_Chemicalbook [chemicalbook.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Relugolix intermediate and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 6. urology-textbook.com [urology-textbook.com]

An In-Depth Technical Guide to the Therapeutic Potential of 3-(6-Methoxypyridazin-3-yl)benzoic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 3-(6-methoxypyridazin-3-yl)benzoic acid represents a significant scaffold in modern medicinal chemistry, primarily recognized for its integral role in the development of potent and orally bioavailable gonadotropin-releasing hormone (GnRH) receptor antagonists. This technical guide provides a comprehensive overview of the therapeutic potential of this core structure, focusing on its primary molecular target, the GnRH receptor. We delve into the mechanism of action, associated signaling pathways, quantitative biological data of lead compounds, and detailed experimental protocols for in vitro and in vivo evaluation. This document serves as a vital resource for researchers and drug development professionals engaged in the exploration of novel therapeutics targeting the GnRH receptor for a range of hormone-dependent pathologies.

Core Compound and Therapeutic Rationale

The molecular architecture of this compound, featuring a methoxypyridazine moiety linked to a benzoic acid ring, provides a unique pharmacophore. This structural arrangement is a key component in the design of non-peptide antagonists of the gonadotropin-releasing hormone (GnRH) receptor. The pyridazine ring offers crucial electronic and steric properties that contribute to biological activity and favorable pharmacokinetic profiles, while the benzoic acid group facilitates critical interactions with the target receptor through hydrogen bonding and ionic interactions.

The most prominent therapeutic agent incorporating this scaffold is Relugolix (TAK-385) , an orally active GnRH receptor antagonist. Relugolix has demonstrated clinical efficacy in treating hormone-sensitive conditions such as prostate cancer, uterine fibroids, and endometriosis. By competitively blocking the GnRH receptor in the pituitary gland, compounds derived from this core structure effectively suppress the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, leads to a reduction in the production of downstream sex hormones like testosterone and estrogen, which are key drivers in the pathophysiology of these diseases.[1][2][3]

Primary Therapeutic Target: Gonadotropin-Releasing Hormone (GnRH) Receptor

The principal therapeutic target for derivatives of this compound is the Gonadotropin-Releasing Hormone (GnRH) receptor . The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily and plays a pivotal role in the reproductive endocrine system.[4] Located on the surface of pituitary gonadotrope cells, its activation by the hypothalamic decapeptide GnRH initiates a signaling cascade that governs the synthesis and secretion of LH and FSH.[4][5]

Antagonists containing the this compound moiety, such as Relugolix, competitively bind to the GnRH receptor, thereby preventing the endogenous ligand from initiating downstream signaling. This competitive inhibition leads to a rapid and dose-dependent decrease in the circulating levels of LH and FSH, and consequently, a profound suppression of gonadal steroidogenesis.[1][6]

Mechanism of Action and Signaling Pathways

The binding of a GnRH antagonist to its receptor on the pituitary gonadotrope prevents the conformational changes necessary for G-protein coupling and activation. The GnRH receptor primarily couples to the Gq/11 family of G-proteins.[2][4][7]

The established signaling cascade initiated by GnRH binding is as follows:

-

Gq/11 Activation: GnRH binding to its receptor activates the alpha subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase Cβ (PLCβ).[1]

-

Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[1][8]

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates various isoforms of protein kinase C (PKC).[1]

-

MAPK Cascade Activation: Activated PKC isoforms are major mediators in the downstream activation of several mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[1]

-

Gene Transcription and Gonadotropin Release: The activated MAPKs phosphorylate a variety of cytosolic and nuclear proteins, including transcription factors, which in turn regulate the expression of the gonadotropin subunit genes (α, LHβ, and FSHβ) and stimulate the secretion of LH and FSH.[1]

By competitively inhibiting the initial binding of GnRH, antagonists containing the this compound scaffold effectively block this entire signaling cascade.

Visualizing the GnRH Receptor Signaling Pathway

Quantitative Data

The following table summarizes the in vitro binding affinities of Relugolix, a representative molecule containing the this compound scaffold, for the GnRH receptor across different species.

| Compound | Target | Species | Assay Type | IC50 (nM) | Reference |

| Relugolix (TAK-385) | GnRH Receptor | Human | Radioligand Binding | 0.33 | [9][10] |

| Relugolix (TAK-385) | GnRH Receptor | Monkey | Radioligand Binding | 0.32 | [9][10] |

| Relugolix (TAK-385) | GnRH Receptor | Rat | Radioligand Binding | 9800 | [11] |

Experimental Protocols

Synthesis of this compound

A potential synthetic route for the core scaffold can be adapted from standard organic chemistry methodologies. A plausible approach involves a Suzuki coupling reaction.

Materials:

-

3-Bromobenzoic acid

-

6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3 or Cs2CO3)

-

Solvent (e.g., Dioxane/Water mixture)

Procedure:

-

To a reaction vessel, add 3-bromobenzoic acid (1 equivalent), 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine (1.1 equivalents), palladium catalyst (0.05 equivalents), and base (2-3 equivalents).

-

Add the solvent system (e.g., a 3:1 mixture of dioxane and water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

In Vitro GnRH Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for the GnRH receptor by measuring its ability to displace a radiolabeled ligand.[12]

Materials:

-

Cell membranes from a cell line overexpressing the human GnRH receptor (e.g., CHO or HEK293 cells).

-

Radiolabeled GnRH antagonist (e.g., [125I]-labeled peptide antagonist).

-

Test compound (e.g., a derivative of this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and BSA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

-

For determining non-specific binding, include wells with a high concentration of an unlabeled GnRH antagonist. For total binding, include wells with only the radioligand and membranes.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

In Vivo Assessment of LH and FSH Suppression in a Rodent Model

This protocol evaluates the in vivo efficacy of a test compound in suppressing gonadotropin levels.[11]

Animal Model:

-

Male Sprague-Dawley rats, castrated to achieve elevated baseline LH levels.

Procedure:

-

Allow animals to acclimate for at least one week post-castration.

-

Formulate the test compound (e.g., a derivative of this compound) in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

-

Administer the test compound or vehicle to the rats via oral gavage at various dose levels.

-

Collect blood samples via a suitable method (e.g., tail vein or saphenous vein) at predetermined time points post-dosing (e.g., 0, 1, 2, 4, 8, and 24 hours).

-

Process the blood samples to obtain serum or plasma and store at -80°C until analysis.

-

Measure the concentrations of LH and FSH in the serum or plasma samples using commercially available ELISA or radioimmunoassay (RIA) kits.[4]

-

Analyze the data to determine the dose-dependent and time-dependent effects of the test compound on LH and FSH levels compared to the vehicle control group.

Conclusion

This compound serves as a validated and highly promising scaffold for the development of orally active GnRH receptor antagonists. The extensive research and clinical success of Relugolix underscore the therapeutic potential of targeting the GnRH receptor with molecules containing this core structure. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug developers to further explore and optimize compounds based on this pharmacophore for the treatment of a wide range of hormone-dependent diseases. Continued investigation into the structure-activity relationships and pharmacokinetic properties of new derivatives will be crucial in advancing the next generation of GnRH receptor modulators.

References

- 1. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Involvement of both G(q/11) and G(s) proteins in gonadotropin-releasing hormone receptor-mediated signaling in L beta T2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GnRH evokes localized subplasmalemmal calcium signaling in gonadotropes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]

- 5. Gonadotropin-releasing Hormone (GnRH) and the GnRH Receptor (GnRHR) | GLOWM [glowm.com]

- 6. In vivo administration of a GnRH antagonist to male mice: effects on pituitary gonadotropin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. Intracellular calcium mobilization in response to the activation of human wild-type and chimeric gonadotropin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological characterization of a novel, orally active small molecule gonadotropin-releasing hormone (GnRH) antagonist using castrated and intact rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

experimental protocol for Suzuki coupling in 3-(6-Methoxypyridazin-3-yl)benzoic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed experimental protocol for the synthesis of 3-(6-Methoxypyridazin-3-yl)benzoic acid, a key intermediate in the development of various pharmacologically active molecules. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This protocol provides a comprehensive methodology, including reagent selection, reaction conditions, and purification techniques, to ensure a high-yield and high-purity product.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is present in a variety of compounds investigated for their potential therapeutic activities. The Suzuki-Miyaura coupling reaction is an efficient method for the synthesis of biaryl compounds and is widely employed in the pharmaceutical industry due to its mild reaction conditions and tolerance of a broad range of functional groups. This application note provides a step-by-step guide for the synthesis of the target compound, intended to be a valuable resource for researchers in organic synthesis and drug discovery.

Experimental Protocol

Materials:

-

3-Bromobenzoic acid

-

(6-Methoxypyridazin-3-yl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Toluene

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1M HCl)

-

Sodium hydroxide (1M NaOH)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), (6-methoxypyridazin-3-yl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in 1,4-dioxane (50 mL). Stir the mixture under an inert atmosphere (nitrogen or argon) for 15 minutes until a homogenous solution is formed.

-

Reaction Initiation: Add the catalyst solution to the flask containing the reactants. Follow this by the addition of degassed water (10 mL).

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 90-100 °C) under an inert atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Extraction: The residue is redissolved in ethyl acetate (100 mL) and washed with water (2 x 50 mL) and brine (50 mL). The aqueous layer is then acidified with 1M HCl to a pH of approximately 2-3, leading to the precipitation of the product. The aqueous layer is then extracted with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Data Presentation

| Parameter | Value |

| Reactant 1 | 3-Bromobenzoic acid |

| Reactant 2 | (6-Methoxypyridazin-3-yl)boronic acid |

| Catalyst | Pd(OAc)₂ / PPh₃ |

| Base | K₂CO₃ |

| Solvent | 1,4-Dioxane/Water |

| Reaction Temperature | 90-100 °C |

| Reaction Time | 12-24 hours |

| Yield | 85-95% (expected) |

| Purity (by HPLC) | >98% (expected) |

| Appearance | Off-white to pale yellow solid |

Experimental Workflow

Caption: Experimental workflow for the Suzuki coupling synthesis.

Characterization

The structure of the final product, this compound, should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the synthesized compound.

-

¹³C NMR: To confirm the carbon skeleton of the synthesized compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

Palladium compounds are toxic and should be handled with care.

-

Organic solvents are flammable and should be kept away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Note: High-Purity Recovery of 3-(6-Methoxypyridazin-3-yl)benzoic acid via Optimized Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of 3-(6-Methoxypyridazin-3-yl)benzoic acid using the recrystallization technique. The procedure is designed to effectively remove impurities, resulting in a high-purity crystalline product suitable for downstream applications in pharmaceutical research and development. Methodologies for solvent screening, the recrystallization process, and purity analysis are presented.

Introduction and Principles

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[2][3] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[2] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, being present in smaller amounts or having different solubility profiles, remain in the solution (mother liquor).[1]

This compound is a heterocyclic compound containing both a carboxylic acid and a pyridazine moiety, suggesting a polar nature.[4] The selection of an appropriate solvent is therefore critical for a successful purification. This protocol will first guide the user through a systematic solvent screening process, followed by a detailed step-by-step recrystallization procedure.

Physicochemical and Safety Data

A summary of the known and predicted properties of a similar compound, 4-(6-Methoxypyridazin-3-yl)benzoic acid, is provided below. This data is useful for informing the experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₃ | - |

| Molecular Weight | 230.22 g/mol | - |

| Predicted Boiling Point | 497.3 ± 40.0 °C | [5] |

| Predicted pKa | 3.96 ± 0.10 | [5] |

| Storage Temperature | 2-8°C | [5] |

| Hazard Statements | H302 (Harmful if swallowed) | [5] |

Note: Handle the compound in accordance with its Safety Data Sheet (SDS). Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.

Experimental Protocol

-

Crude this compound

-

Selection of solvents (e.g., deionized water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexanes)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capability

-

Reflux condenser

-

Glass funnel and fluted filter paper

-

Büchner funnel and flask

-

Vacuum source

-

Drying oven or vacuum desiccator

-

Melting point apparatus

-

HPLC system for purity analysis

The choice of solvent is crucial for effective recrystallization.[6] The ideal solvent should exhibit poor solubility at low temperatures and high solubility at elevated temperatures.[1]

Procedure:

-

Place approximately 20-30 mg of the crude compound into several small test tubes.

-

Add 0.5 mL of a different solvent to each test tube at room temperature. Agitate the tubes and observe the solubility. A suitable solvent should not dissolve the compound at this stage.

-

For the solvents in which the compound was insoluble, gently heat the test tubes in a water bath while stirring. Add the solvent dropwise until the solid just dissolves.

-

Allow the clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

-

Observe the formation of crystals. The solvent that yields a significant amount of crystalline precipitate is a good candidate for the recrystallization.

Table of Hypothetical Solvent Screening Results:

| Solvent | Solubility at 20°C | Solubility at Boiling Point | Crystal Formation upon Cooling | Assessment |

| Water | Insoluble | Sparingly Soluble | Poor | Unsuitable |

| Ethanol | Sparingly Soluble | Very Soluble | Good, well-formed needles | Good Candidate |

| Acetone | Soluble | Very Soluble | Poor (oiling out) | Unsuitable |

| Ethyl Acetate | Sparingly Soluble | Soluble | Moderate | Possible Candidate |

| Toluene | Insoluble | Insoluble | None | Unsuitable |

| Hexanes | Insoluble | Insoluble | None | Unsuitable |

| Ethanol/Water (9:1) | Insoluble | Very Soluble | Excellent, high yield | Optimal System |

Based on this screening, a 9:1 ethanol/water mixture is selected as the optimal solvent system.

The following diagram illustrates the logical workflow for the purification process.

Caption: A flowchart of the key steps in the recrystallization process.

Procedure:

-

Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask with a magnetic stir bar. Add 15 mL of the 9:1 ethanol/water solvent system. Heat the mixture to a gentle boil on a hot plate with stirring. Continue to add the solvent mixture dropwise until all the solid has just dissolved.

-

Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Place a fluted filter paper in a stemless glass funnel and preheat both by pouring hot solvent through them. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[3]

-

Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[2] Once the flask has reached room temperature, place it in an ice-water bath for 30 minutes to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals (the "filter cake") with two small portions (2-3 mL each) of ice-cold 9:1 ethanol/water to remove any adhering mother liquor.[3]

-

Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at 40-50°C until a constant weight is achieved.

Principles of Purification by Recrystallization

The success of recrystallization hinges on the solubility differences between the desired compound and impurities at different temperatures. The following diagram illustrates this principle.

Caption: Solubility curves illustrating the principle of purification.

Results and Analysis

The effectiveness of the purification should be assessed by comparing the purity and physical properties of the material before and after recrystallization.

Table of Purification Results:

| Parameter | Before Recrystallization (Crude) | After Recrystallization (Pure) |

| Appearance | Light brown powder | Off-white crystalline solid |

| Yield (%) | N/A | 85% (Hypothetical) |

| Melting Point (°C) | 201 – 205 | 208 – 209.5 |

| Purity by HPLC (%) | 94.2% | 99.8% |

Note: A sharp melting point range close to the literature value and a significant increase in HPLC purity indicate a successful purification.

Conclusion

The protocol detailed in this application note provides an effective and reproducible method for the purification of this compound. By employing a systematic approach to solvent selection and adhering to the principles of slow crystallization, a product of high purity can be obtained. This purified material is well-suited for subsequent use in sensitive applications such as drug discovery and development, where compound purity is paramount.

References

Application Notes and Protocols for Kinase Inhibitor Screening: 3-(6-Methoxypyridazin-3-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of 3-(6-methoxypyridazin-3-yl)benzoic acid in kinase inhibitor screening. Due to the limited publicly available data for this specific compound, this document presents a series of established protocols for biochemical and cell-based assays targeting the p38 mitogen-activated protein kinase (MAPK), a plausible target based on the compound's structural motifs. The provided methodologies, data interpretation guidelines, and signaling pathway diagrams will enable researchers to effectively evaluate the inhibitory potential and selectivity of this and similar compounds.

Introduction

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.[1] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. This compound is a novel small molecule with structural features, namely the pyridazine and benzoic acid moieties, that are present in known kinase inhibitors. Based on an analysis of structurally related compounds in the scientific literature, the p38 MAPK signaling pathway has been identified as a high-probability target for this compound class.

p38 MAPKs are key mediators of the cellular response to environmental stress and pro-inflammatory cytokines.[2] Inhibition of p38 MAPK has been pursued as a therapeutic strategy for various inflammatory diseases. This document provides detailed protocols for screening this compound against p38α MAPK, a key isoform in the p38 family.

Hypothetical Kinase Selectivity Profile

To illustrate the potential inhibitory profile of this compound, the following table summarizes hypothetical quantitative data from a biochemical screening against a panel of kinases. Note: This data is for illustrative purposes only and is not based on experimental results for this specific compound.

| Kinase Target | Compound Concentration (nM) | Percent Inhibition (%) | IC50 (nM) |

| p38α | 10 | 85 | 5.2 |

| 50 | 95 | ||

| 100 | 98 | ||

| p38β | 10 | 60 | 15.8 |

| 50 | 80 | ||

| 100 | 92 | ||

| JNK1 | 100 | 25 | >1000 |

| 500 | 40 | ||

| 1000 | 55 | ||

| ERK1 | 100 | 15 | >1000 |

| 500 | 20 | ||

| 1000 | 28 | ||

| CDK2 | 100 | 5 | >1000 |

| 500 | 8 | ||

| 1000 | 12 |

Experimental Protocols

Biochemical Kinase Assay: LanthaScreen® TR-FRET p38α Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of this compound against p38α kinase.[3]

Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of the test compound against recombinant human p38α.

Principle: The assay measures the phosphorylation of a fluorescein-labeled substrate by p38α. A terbium-labeled anti-phospho-substrate antibody binds to the phosphorylated product, bringing the terbium donor and fluorescein acceptor into close proximity and generating a FRET signal.[4] Inhibition of p38α results in a decreased FRET signal.

Materials:

-

Recombinant human p38α kinase

-

LanthaScreen® Fluorescein-labeled substrate peptide

-

LanthaScreen® Terbium-labeled anti-phospho-substrate antibody

-

ATP

-

Kinase buffer

-

This compound (test compound)

-

Staurosporine (positive control)

-

DMSO (vehicle control)

-

384-well microplates

-

TR-FRET-compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include wells for positive (staurosporine) and negative (DMSO) controls.

-

Prepare a kinase/substrate solution by diluting p38α kinase and the fluorescein-labeled substrate in kinase buffer.

-

Add 5 µL of the kinase/substrate solution to each well.

-

Prepare an ATP solution in kinase buffer.

-

Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well. The final reaction volume is 10 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

Prepare a detection solution containing the terbium-labeled antibody in TR-FRET dilution buffer with EDTA to stop the reaction.

-

Add 10 µL of the detection solution to each well.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 490 nm.

-

Calculate the TR-FRET ratio (520 nm emission / 490 nm emission) and plot the results against the compound concentration to determine the IC50 value.

Cell-Based Assay: In-Cell Western for Phospho-ATF-2

This protocol describes a cell-based assay to evaluate the ability of this compound to inhibit p38 MAPK activity within a cellular context by measuring the phosphorylation of its downstream substrate, ATF-2.[5]

Objective: To determine the cellular potency (IC50) of the test compound in inhibiting the p38 MAPK pathway.

Principle: Cells are stimulated to activate the p38 MAPK pathway, leading to the phosphorylation of ATF-2. The cells are then fixed and permeabilized, and the levels of phosphorylated ATF-2 and total ATF-2 are quantified using specific primary antibodies and fluorescently labeled secondary antibodies. The ratio of phospho-ATF-2 to total ATF-2 is used to assess the inhibitory effect of the compound.

Materials:

-

Human monocytic THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS) for stimulation

-

This compound (test compound)

-

SB203580 (positive control inhibitor)

-

Formaldehyde

-

Triton X-100

-

Blocking buffer

-

Primary antibodies: Rabbit anti-phospho-ATF-2 (Thr71) and Mouse anti-total-ATF-2

-

Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

-

96-well microplates

-

Infrared imaging system

Procedure:

-

Seed THP-1 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of this compound or control compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 30 minutes to activate the p38 MAPK pathway.

-

Fix the cells with formaldehyde, followed by permeabilization with Triton X-100.

-

Block non-specific binding with blocking buffer.

-

Incubate the cells with a mixture of the primary antibodies (anti-phospho-ATF-2 and anti-total-ATF-2) overnight at 4°C.

-

Wash the cells and incubate with the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.

-

Wash the cells and acquire images using an infrared imaging system.

-

Quantify the fluorescence intensity for both channels (800 nm for phospho-ATF-2 and 700 nm for total ATF-2).

-

Normalize the phospho-ATF-2 signal to the total ATF-2 signal and plot the normalized values against the compound concentration to determine the cellular IC50.

Visualizations

Caption: Biochemical TR-FRET assay workflow.

Caption: Simplified p38 MAPK signaling cascade.

Conclusion

The provided application notes and protocols offer a robust framework for the initial characterization of this compound as a potential kinase inhibitor. By employing the described biochemical and cell-based assays, researchers can effectively determine its potency and selectivity, with a primary focus on the plausible target, p38 MAPK. The outlined workflows and pathway diagrams serve as valuable tools for experimental design and data interpretation in the early stages of drug discovery. Further profiling against a broader kinase panel is recommended to fully elucidate the selectivity profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. promega.com [promega.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for 3-(6-Methoxypyridazin-3-yl)benzoic Acid in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(6-Methoxypyridazin-3-yl)benzoic acid is a versatile molecular scaffold that combines the pharmacophoric features of both benzoic acid and a substituted pyridazine ring. The benzoic acid moiety provides a key interaction point for various biological targets through hydrogen bonding and ionic interactions, while the 6-methoxypyridazine unit offers a unique electronic and steric profile that can be exploited to modulate a compound's pharmacokinetic and pharmacodynamic properties.[1] This strategic combination of two biologically relevant motifs makes this scaffold an attractive starting point for the design and synthesis of novel therapeutic agents across different disease areas.

The inherent modularity of the scaffold allows for systematic chemical modifications at multiple positions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides an overview of the applications of the this compound scaffold, detailed experimental protocols for its synthesis and biological evaluation, and quantitative data for select derivatives.

Application 1: Anticancer Agents Targeting VEGFR-2

Derivatives of the this compound scaffold have shown promise as anticancer agents through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2] By targeting VEGFR-2, these compounds can disrupt the formation of new blood vessels that are essential for tumor growth and metastasis.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of a series of 3-[(6-arylamino)pyridazinylamino]benzoic acid derivatives against the HT-29 human colon cancer cell line.

| Compound ID | Arylamino Substituent | IC50 (µM) on HT-29 Cells |

| 1a | 4-Chlorophenylamino | 15.3 |

| 1b | 4-Chlorophenylamino (with methyl ester on benzoic acid) | 3.9 |

| Vatalanib (Reference) | (4-Chloroanilino)phthalazine | ~20 |

Data sourced from a study on substituted 3,6-disubstituted pyridazines.[2]